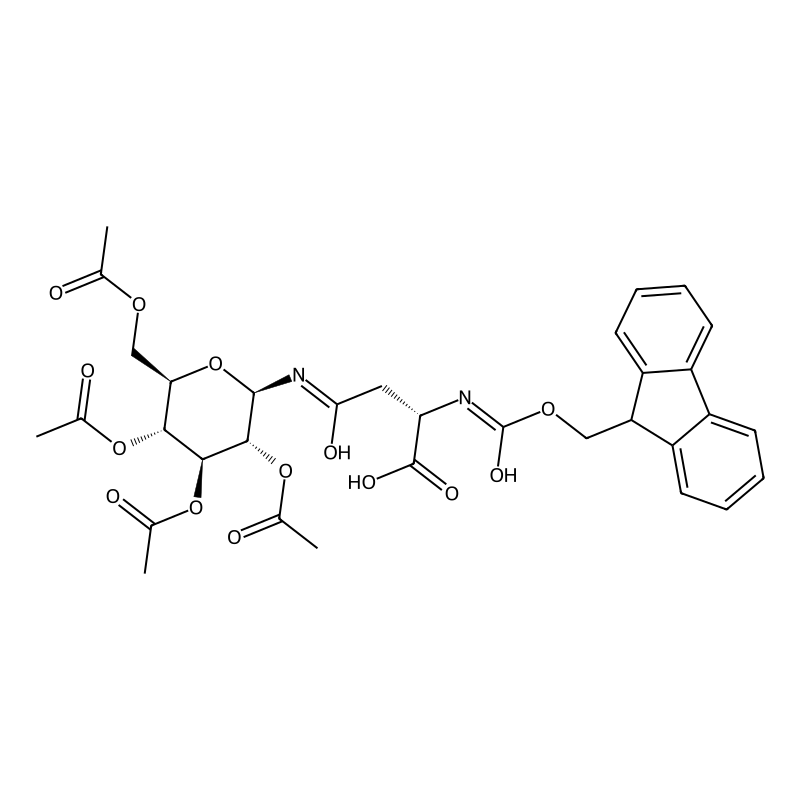

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

Content Navigation

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH solves solubility and compatibility issues in Fmoc-SPPS glycopeptide synthesis.

- Fully peracetylated glucose ensures high solubility in DMF and compatible with automated synthesis.

- Orthogonal Fmoc/α-carboxyl protection minimizes side reactions and enables incorporation of acid-sensitive PTMs.

- Mild acetyl deprotection avoids degradation of phosphorylated or sulfated peptides.

Ideal for glycopeptide library production and preclinical standards with batch-to-batch consistency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH, CAS 154395-64-9, is a purpose-built amino acid derivative for the synthesis of N-linked glycopeptides via Fmoc-based solid-phase peptide synthesis (SPPS). Its structure incorporates three critical features for this workflow: a base-labile Fmoc group for temporary Nα-amino protection, a free α-carboxyl group for peptide bond formation, and a peracetylated glucose moiety on the asparagine side chain. This specific combination of protecting groups is designed to ensure compatibility with standard SPPS protocols, offering a reliable method for incorporating defined monosaccharides into peptide sequences.

Research Fit

References

- [1] Creative Biolabs. Synthesis of N-glycopeptides.

- [2] Thayer, D. A., & Wong, C. H. (2004). An efficient synthetic route to glycoamino acid building blocks for glycopeptide synthesis. Organic letters, 6(23), 4235–4238.

- [3] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

Substituting this compound with seemingly similar alternatives introduces significant process complications. Using an unprotected or partially protected glycosyl-Asn building block often results in poor solubility in standard SPPS solvents like DMF, hindering coupling efficiency and making automated synthesis unreliable. Opting for a Boc-protected (tert-Butoxycarbonyl) version is incompatible with the widely adopted Fmoc-SPPS workflow, which relies on orthogonal, base-labile Nα-deprotection. Furthermore, employing alternative sugar-protecting groups, such as benzyl ethers, necessitates harsh, non-standard deprotection steps (e.g., strong acid or catalytic hydrogenolysis) that can degrade sensitive peptide sequences, making the mild, base-labile acetyl groups a superior choice for process compatibility.

Substitution Risk

Fmoc-SPPS Orthogonal Deprotection

The Fmoc group is selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF) while the acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the peracetylated sugar remain intact. This orthogonality is the foundation of Fmoc-SPPS. In contrast, the Boc-SPPS strategy requires repetitive, harsh acid treatment (TFA) for Nα-deprotection, which can prematurely cleave many side-chain protecting groups and is incompatible with acid-sensitive glycosidic linkages. The acetyl groups on the glucose moiety are stable to the piperidine used for Fmoc removal and are typically removed during the final global deprotection step with mild basic conditions (e.g., hydrazine or sodium methoxide).

| Evidence Dimension | Nα-Protecting Group Deprotection Conditions |

| Target Compound Data | Mildly basic (e.g., 20% piperidine) |

| Comparator Or Baseline | Boc-protected analog: Harshly acidic (TFA) |

| Quantified Difference | Qualitatively different chemical regimes (base-labile vs. acid-labile) |

| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cycles |

This compound is designed specifically for the most common peptide synthesis workflow (Fmoc-SPPS), ensuring seamless integration without requiring alternative, harsh chemical protocols.

Enhanced Solubility for Coupling Efficiency

Fmoc-protected amino acids, particularly those with bulky, hydrophobic protecting groups like the peracetylated sugar, generally exhibit excellent solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). This is a critical factor for ensuring efficient and complete coupling reactions. In contrast, unprotected or minimally protected building blocks, such as Fmoc-Asn-OH or versions with free hydroxyls on the sugar, often have poor solubility in these organic solvents, which can lead to incomplete reactions, lower yields, and difficult purifications. The use of peracetylated sugars maintains the solubility needed for high-concentration reactions, which improves synthesis efficiency.

| Evidence Dimension | Solubility in SPPS Solvents (e.g., DMF) |

| Target Compound Data | Generally high solubility, facilitating efficient coupling |

| Comparator Or Baseline | Unprotected Fmoc-Asn-OH: Described as only 'somewhat soluble' in DMF/NMP |

| Quantified Difference | Qualitative improvement from 'somewhat soluble' to 'excellent solubility' |

| Conditions | Standard solid-phase peptide synthesis |

Superior solubility translates directly to more reliable and higher-yielding peptide synthesis, especially in automated systems, reducing the need for troubleshooting failed couplings.

Mitigation of Aspartimide Formation

Aspartimide formation is a major side reaction during Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, caused by the basic conditions used for Fmoc deprotection. While this building block does not inherently prevent aspartimide formation at other sites, the bulky, protected glycosyl group attached to the asparagine side-chain amide provides steric hindrance that can disfavor the intramolecular cyclization that leads to this problematic side product at the site of glycosylation. This is conceptually similar to how bulky side-chain protecting groups like Trityl (Trt) on Asn or Gln are used to prevent side reactions. Using building blocks with such sterically demanding side chains is a key strategy for producing high-purity peptides by minimizing this common impurity pathway.

| Evidence Dimension | Potential for Side-Chain Mediated Side Reactions |

| Target Compound Data | Bulky glycosyl group provides steric hindrance, disfavoring side-chain cyclization |

| Comparator Or Baseline | Unprotected Fmoc-Asn-OH: Lacks side-chain protection, making it susceptible to side reactions like dehydration to a nitrile during activation. |

| Quantified Difference | Qualitative reduction in risk of specific side reactions compared to unprotected versions. |

| Conditions | Fmoc deprotection cycles (piperidine treatment) |

Purchasing this pre-protected building block helps ensure higher purity of the final crude glycopeptide by sterically discouraging a common and difficult-to-remove side product.

Automated Glycopeptide Library Synthesis

Due to its high solubility in standard SPPS solvents and compatibility with automated synthesizers, this building block is well-suited for the routine production of glycopeptide libraries for screening and structure-activity relationship studies. Its reliable performance minimizes failed sequences and simplifies purification.

Acid-Sensitive Glycopeptide Synthesis

The use of the Fmoc group allows for a synthesis strategy that avoids the repetitive use of strong acids required in Boc-SPPS. This makes the compound the correct choice for synthesizing glycopeptides that also contain other acid-labile post-translational modifications, such as phosphorylation or sulfation.

Glycopeptide Standards and Probes

The defined structure with full protection ensures high coupling efficiency and minimizes side reactions, leading to higher purity crude products. This is critical when synthesizing glycopeptides intended as analytical standards, diagnostic probes, or for preclinical studies where batch-to-batch consistency and a well-characterized structure are non-negotiable.

Application Fit Matrix

XLogP3

Explore Compound Types